molecular formula C15H14N2 B120508 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No. B120508
CAS RN: 88965-00-8
M. Wt: 222.28 g/mol
InChI Key: AWEWSJJCANQFRB-UHFFFAOYSA-N
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Patent
US08101633B2

Procedure details

A solution of 2-bromo-1-p-tolyl-ethanone (500 mg, 2.3 mmol) in dimethylformamide (2 mL) was added slowly to a solution of 5-methyl-pyridin-2-yl-amine (249 mg, 2.3 mmol) in dimethylformamide (2 mL). NaHCO3 (386 mg, 4.6 mmol) was added in portions and the mixture was stirred at room temperature for 15 minutes, then at reflux for 1.5 hours. The mixture was cooled and poured into water (5 mL). The solid was collected, washed with water (2 mL) and recrystallized from dimethylformamide (5 mL) to yield the desired product 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (360 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ 2.27 (s, 3H), 2.32 (s, 3H), 7.08 (d, 1H), 7.21 (d, 2H), 7.46 (d, 1H), 7.83 (d, 2H), 8.24 (s, 1H), 8.29 (s, 1H); ESI-MS (MK), 223.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=1.C([O-])(O)=O.[Na+].O>CN(C)C=O>[CH3:12][C:13]1[CH:14]=[CH:15][C:16]2[N:17]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=3)[N:19]=2)[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
249 mg
Type
reactant
Smiles
CC=1C=CC(=NC1)N
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
386 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (2 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide (5 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.